![molecular formula C29H47NO6 B1252595 Mycinamicin viii](/img/structure/B1252595.png)
Mycinamicin viii
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Overview
Description
Mycinamicin VIII is a macrolide.
Scientific Research Applications
Biosynthetic Pathways and Genetic Engineering
Mycinamicin, a 16-membered macrolide antibiotic, exhibits strong antimicrobial activity against Gram-positive bacteria and is produced by Micromonospora griseorubida. A significant focus of research has been on the biosynthetic pathways and genetic manipulation of the organism to understand and potentially enhance mycinamicin production. Anzai et al. (2004) explored the targeted inactivation of polyketide synthase mycAV in M. griseorubida, which is crucial for mycinamicin biosynthesis. They constructed mutants and complemented strains to analyze the polyketide synthase (PKS) module involved in mycinamicin biosynthesis, offering insights into the production and potential modification of macrolide antibiotics (Anzai et al., 2004).
In another study, Tsukada et al. (2010) conducted gene targeting for O-methyltransferase genes, mycE and mycF, on the chromosome of M. griseorubida. They confirmed the roles of these genes in mycinamicin biosynthesis by constructing disruption mutants and analyzing the production of various mycinamicin types. This research further elucidated the molecular mechanisms in mycinamicin biosynthesis (Tsukada et al., 2010).
Enzymatic Studies and Chemical Synthesis
Anzai et al. (2012) conducted a study on the function of cytochrome P450 enzymes MycCI and MycG in M. griseorubida. These enzymes play critical roles in the biosynthesis of mycinamicin II, another variant of mycinamicin. Understanding these enzymes' functions has implications for the broader field of macrolide antibiotics production (Anzai et al., 2012).
Additionally, research has been conducted on hybrid biosynthesis by Anzai et al. (2004), where they studied the targeted inactivation of polyketide synthases in M. griseorubida. This research provides valuable insights into the structural and biosynthetic studies of mycinamicin, contributing to understanding how to produce new macrolide antibiotics through genetic engineering (Anzai et al., 2004).
properties
Product Name |
Mycinamicin viii |
---|---|
Molecular Formula |
C29H47NO6 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C29H47NO6/c1-9-25-18(2)12-10-11-13-24(31)20(4)16-21(5)28(19(3)14-15-26(32)35-25)36-29-27(33)23(30(7)8)17-22(6)34-29/h10-15,18-23,25,27-29,33H,9,16-17H2,1-8H3/b12-10+,13-11+,15-14+/t18-,19-,20+,21-,22+,23-,25+,27+,28+,29-/m0/s1 |
InChI Key |
XUBWLMQSFCTODE-UCOIGXIWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
synonyms |
mycinamicin VIII |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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